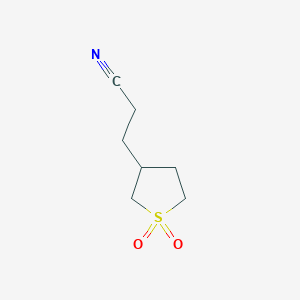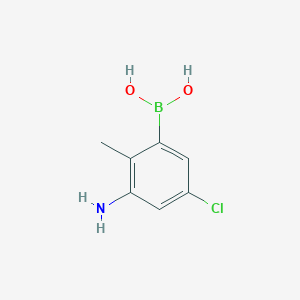
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethylphenyl)guanidine is a useful research compound. Its molecular formula is C15H19N5 and its molecular weight is 269.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Understanding Guanidino Compounds in Biological Systems
Guanidino compounds play a crucial role in biological systems, including their involvement in renal insufficiency and their potential as diagnostic markers. The study by Marescau et al. (1997) highlights the significance of guanidino compounds in serum and urine of nondialyzed patients with chronic renal insufficiency, suggesting their utility as complementary diagnostic parameters in understanding renal failure mechanisms and progression (Marescau et al., 1997).
Investigating Environmental and Dietary Exposures
Research into heterocyclic amines (HCAs) and their mutagenic effects demonstrates the potential environmental and dietary risks associated with guanidine compounds. Nagao et al. (1996) investigated the exposure to carcinogenic HCAs in humans and their DNA mutational fingerprints in experimental animals, providing insights into the dietary risks and mechanisms of carcinogenesis associated with guanidine compounds (Nagao et al., 1996).
Exploring Guanidino Compounds in Pesticide Exposure
Hardt, Appl, and Angerer (1999) examined the biological monitoring of exposure to pirimicarb, a pesticide, highlighting the detection of hydroxypyrimidines in human urine. This study underscores the importance of understanding the metabolic pathways and health implications of guanidino compound exposure in agricultural settings (Hardt et al., 1999).
Analyzing DNA Damage and Repair Mechanisms
The oxidative damage to DNA, particularly involving guanidine compounds, has been linked to diseases such as Alzheimer's. Gabbita, Lovell, and Markesbery (1998) focused on the increased nuclear DNA oxidation in the brain in Alzheimer's disease, offering a deeper understanding of the oxidative stress mechanisms and potential therapeutic targets involving guanidine compounds (Gabbita et al., 1998).
Antiviral Applications
The exploration of guanidine derivatives in the treatment of viral infections demonstrates the therapeutic potential of these compounds. Hayden et al. (1996) evaluated the safety and efficacy of the neuraminidase inhibitor GG167 in experimental human influenza, showcasing the role of guanidino compounds in developing antiviral therapies (Hayden et al., 1996).
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-4-12-7-5-6-8-13(12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXHLAITEKXHPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
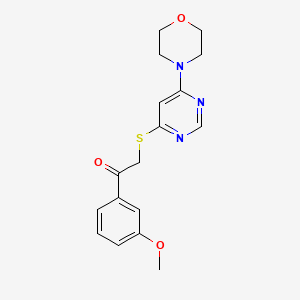
![N,N-dimethyl-3-{[methyl(prop-2-yn-1-yl)amino]methyl}benzamide](/img/structure/B2758730.png)
![3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2758731.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2758732.png)
![2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2758735.png)
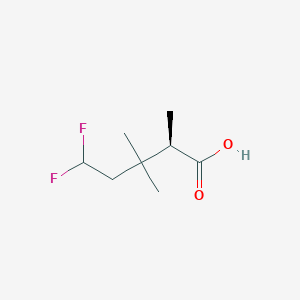

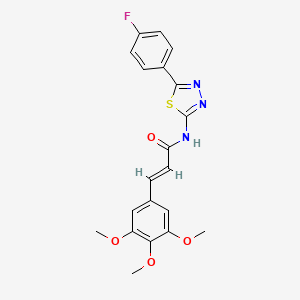

![3-(2-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758740.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)
